meta-Topolin

Beschreibung

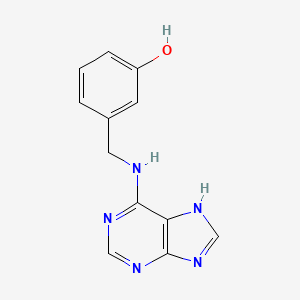

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(7H-purin-6-ylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c18-9-3-1-2-8(4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDWTFCZGZYQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468557 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75737-38-1 | |

| Record name | 3-[(7H-purin-6-ylamino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meta-Topolin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Meta-Topolin: A Technical Guide to a Superior Cytokinin for Plant Biotechnology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meta-Topolin (mT) is a naturally occurring aromatic cytokinin that has garnered significant attention in the fields of plant biotechnology and agricultural research. First isolated from poplar (Populus x robusta) leaves, it has demonstrated considerable advantages over other commonly used cytokinins, such as 6-Benzylaminopurine (BAP), in micropropagation and plant tissue culture.[1][2][3] This technical guide provides an in-depth overview of this compound, its chemical structure, mechanism of action, and its applications in plant science. The guide consolidates quantitative data from various studies, presents detailed experimental protocols, and visualizes key biological pathways to serve as a comprehensive resource for researchers.

Introduction to this compound

This compound, chemically known as 6-(3-hydroxybenzylamino)purine, is a member of the aromatic cytokinin family.[4][5] Its unique chemical structure, featuring a hydroxyl group on the meta position of the benzyl ring, is key to its distinct biological activity. In plant tissue culture, this compound has been shown to promote superior shoot proliferation, enhance rooting, and reduce common in vitro physiological disorders like hyperhydricity, often observed with other cytokinins. These characteristics make it a valuable tool for the micropropagation of a wide range of plant species, including medicinal plants, horticultural crops, and woody plants.

Chemical Structure and Properties

This compound is an adenine-based cytokinin. Its molecular structure consists of a purine ring with a benzylamino side chain attached at the N6 position. The defining feature is the hydroxyl group at the meta-position of the benzyl ring.

Chemical and Physical Properties of this compound:

| Property | Value |

| IUPAC Name | 3-((9H-purin-6-ylamino)methyl)phenol |

| Molecular Formula | C₁₂H₁₁N₅O |

| Molecular Weight | 241.25 g/mol |

| CAS Number | 75737-38-1 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO and KOH |

Mechanism of Action and Signaling Pathway

Like other cytokinins, this compound's mechanism of action involves a complex signaling pathway that regulates cell division, differentiation, and various developmental processes in plants. The signal is perceived by membrane-bound histidine kinase receptors.

While the general cytokinin signaling cascade is understood, this compound exhibits a strong interaction with these receptors, comparable to the most active isoprenoid cytokinins. This strong binding affinity is thought to be a key factor in its high biological activity. The hydroxylation at the meta-position on the benzyl side chain significantly enhances its performance in cytokinin bioassays compared to BAP.

Below is a diagram illustrating the generalized cytokinin signaling pathway, which is applicable to this compound.

Metabolism of this compound

The metabolism of this compound is a key factor in its superior performance in plant tissue culture. Unlike BAP, which is primarily converted into the stable and less active N9-glucoside, this compound is metabolized into O-glucosides. These O-glucoside conjugates can be more readily converted back to the active free base form, allowing for a more sustained and controlled release of cytokinin activity. This metabolic characteristic is believed to contribute to the reduced physiological disorders and improved rooting observed in plants cultured with this compound.

The primary metabolic pathways for this compound involve ribosylation and glucosylation.

Experimental Protocols and Applications

This compound is widely used in micropropagation protocols for various plant species. The optimal concentration can vary depending on the plant species and the desired outcome (e.g., shoot multiplication vs. rooting).

General Experimental Workflow for Micropropagation

The following diagram outlines a typical experimental workflow for utilizing this compound in a plant micropropagation protocol.

Example Protocol: Micropropagation of Stevia rebaudiana

This protocol is based on a study by Ptak et al. (2023) and demonstrates the effectiveness of this compound in the micropropagation of Stevia rebaudiana.

Objective: To induce mass shoot multiplication of Stevia rebaudiana using this compound.

Methodology:

-

Explant Source: Nodal segments (1.5 ± 0.5 cm) from in vitro grown seedlings.

-

Culture Medium: Murashige and Skoog (MS) liquid medium.

-

Cytokinin Treatment: this compound at concentrations of 5, 10, or 15 µM.

-

Culture System: Temporary immersion bioreactor (Rita®), with an immersion frequency of 5 minutes every 2 hours.

-

Culture Conditions: 25 ± 2 °C under a 16-hour photoperiod.

-

Data Collection: After four weeks, the number of shoots per explant and fresh/dry weight were measured.

Results: The highest number of shoots (23.4 per explant) was achieved with 5 µM of this compound.

Quantitative Data: this compound vs. Other Cytokinins

Numerous studies have compared the efficacy of this compound with other cytokinins, most notably BAP. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of this compound vs. BAP on Shoot Multiplication

| Plant Species | This compound Concentration | BAP Concentration | Shoots per Explant (mT) | Shoots per Explant (BAP) | Reference |

| Stevia rebaudiana | 5 µM | 5 µM | 23.4 | Lower than mT | |

| Eucalyptus grandis x urophylla | 0.2 mg/L | 2.0 mg/L | Well-developed shoots | Compact, stunted growth | |

| Sweet Basil | 0.5 mg/L | 1.0 mg/L | Favorable shoot development | Favorable shoot development | |

| Sweet Orange | Varied | Varied | Improved shoot quality | - |

Table 2: Effect of this compound on Rooting and Acclimatization

| Plant Species | Observation | Reference |

| Eucalyptus grandis x urophylla | 20% increase in rooting compared to BAP-treated shoots. | |

| Spathiphyllum floribundum | Plants developed on ≥10 µM mT rooted better during acclimatization than those on equimolar BA. | |

| Daphne mezereum | Regenerated plants showed a high frequency of rooting (66-97%). |

Conclusion

This compound presents a significant advancement in plant tissue culture and micropropagation. Its unique chemical structure and metabolic fate contribute to its superior biological activity, leading to enhanced shoot proliferation, improved rooting, and healthier plantlet development with fewer physiological abnormalities compared to other commonly used cytokinins. The compiled data and protocols in this guide underscore its potential for a wide range of applications in plant biotechnology, from the mass propagation of commercially important crops to the conservation of rare and endangered plant species. For researchers and professionals in drug development, the use of this compound can also be advantageous in the in vitro production of medicinal plants, potentially leading to higher yields of valuable secondary metabolites. Further research into the specific gene expression changes induced by this compound will continue to elucidate its precise mechanism of action and expand its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Growth Regulators - Cytokinins - this compound Neobiotech [neo-biotech.com]

- 3. actascientific.com [actascientific.com]

- 4. This compound-induced mass shoot multiplication and biosynthesis of valuable secondary metabolites in Stevia rebaudiana Bertoni bioreactor culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Discovery and Natural Occurrence of meta-Topolin

Audience: Researchers, scientists, and drug development professionals.

Abstract: meta-Topolin [6-(3-hydroxybenzylamino)purine] is a naturally occurring aromatic cytokinin that has garnered significant interest in plant biotechnology and related fields. First isolated from poplar leaves, it exhibits high biological activity, often surpassing that of other widely used cytokinins like 6-Benzylaminopurine (BAP) in various applications. Its unique metabolic fate, which leads to the formation of less toxic and more stable conjugates, contributes to its superior performance in promoting morphogenesis, reducing physiological disorders in vitro, and improving the overall quality of micropropagated plants. This guide provides an in-depth overview of the discovery of this compound, its natural occurrence, and its physiological effects, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Synthesis

The exploration of aromatic cytokinins began after the synthesis of the highly active 6-benzylaminopurine (BAP).[1] This led to a search for naturally occurring aromatic cytokinins in plants. While the cytokinin activity of synthetic this compound and its related compounds was tested in the late 1960s, significant interest in these substances accelerated in the 1990s.[2]

The natural aromatic cytokinin N⁶-(meta-hydroxybenzyl)adenine was successfully isolated from the leaf extracts of poplar (Populus x canadensis Moench., cv. Robusta) by Strnad et al. in 1997, who proposed the trivial name this compound.[3][4][5] The name is derived from "topol," the Czech word for poplar, the plant from which it was first isolated. This discovery confirmed the natural occurrence of a highly active aromatic cytokinin and spurred further investigation into its biological effects and applications.

Natural Occurrence

This compound and its derivatives are naturally occurring phytohormones found in various plant species. Their identification has often been accomplished using advanced analytical techniques like high-performance liquid chromatography (HPLC) combined with enzyme-linked immunosorbent assay (ELISA) and confirmed by mass spectrometry.

Known Natural Sources:

-

Poplar (Populus spp.): The primary source from which this compound was first isolated and identified.

-

Oil Palm (Elaeis guineensis Jacq.): Tissues have been found to contain both ortho- and this compound, along with their ribosides and 9-glucosides. In some tissues, the concentration of aromatic cytokinins, particularly ortho-topolin riboside, exceeded that of more common isoprenoid cytokinins.

-

Macroalgae: Various species contain aromatic cytokinins, with topolin derivatives present in greater diversity and concentrations than benzyladenine (BA).

Quantitative Data and Physiological Effects

This compound is recognized for its potent cytokinin activity, influencing numerous developmental processes such as cell division, shoot proliferation, and senescence delay. In many studies, it demonstrates superior efficacy or reduced negative side effects compared to other cytokinins.

Comparative Efficacy in Plant Development

Studies comparing this compound with cytokinins like BAP, Kinetin (K), and Zeatin (Z) highlight its effectiveness, particularly in stimulating chlorophyll and protein synthesis.

Table 1: Comparison of this compound (mT) with Other Cytokinins on Chlorophyll and Protein Content in Cucumber Cotyledons

| Cytokinin | Effective Concentration | Effect on Total Chlorophyll (vs. Control) | Effect on Soluble Protein (vs. Control) |

|---|---|---|---|

| This compound (mT) | 0.02–0.0002 µg/ml | > 3-fold increase | +100% (at 0.02 µg/ml) |

| Benzyladenine (BA) | 0.1–10 µg/ml | Stimulated (Inhibited at <0.01 µg/ml) | +25% |

| Kinetin (K) | 1 µg/ml | ~2-fold increase | +31% |

| Zeatin (Z) | Various | Stimulated | No significant difference |

Data sourced from Çağ et al., 2003.

Efficacy in In Vitro Shoot Proliferation

This compound is widely used in plant tissue culture to enhance shoot multiplication and improve plant quality, often yielding better results than BAP by avoiding issues like hyperhydricity and rooting inhibition.

Table 2: Effect of this compound (mT) on In Vitro Shoot Proliferation in Various Species

| Plant Species | Effective Concentration | Key Finding |

|---|---|---|

| Apple Scion 'Húsvéti Rozmaring' | 4 µM mT | Induced 3.28 high-quality shoots per explant. |

| Prunus rootstock 'Ferdor' | 2.1 µM mT | Significantly improved shoot fresh weight, number of internodes, and leaf area compared to BAP. |

| Pterocarpus marsupium | 7.5 µM mT + 1.0 µM NAA | Produced an average of 17.44 shoots per explant, superior to BAP + NAA combinations. |

| Stevia rebaudiana | 5 µM mT | Yielded the highest content of rebaudioside A (10.74 mg/g DW) compared to BAP (4.33 mg/g DW). |

| Strawberry (Fragaria x ananassa) | 1.0 mg L⁻¹ mT | Produced 4.72 shoots per explant. |

Metabolite Distribution in Plant Tissues

The metabolism of this compound influences its activity and distribution. Studies using labeled isotopes provide insight into the concentration of its various forms in different plant tissues.

Table 3: Concentration of ¹⁵N-labeled this compound Riboside (mTR) and its Metabolites in Handroanthus guayacan Callus Tissue

| Metabolite Group | Concentration (pmol/g Dry Weight) |

|---|---|

| N¹⁵ N-glucosides | 1,500 |

| N¹⁵ O-glucosides | 1,300 |

| N¹⁵ Ribosides | 350 |

| N¹⁵ Free Bases | 50 |

Data sourced from Grira et al., 2024.

Experimental Protocols

Accurate quantification and identification of this compound and its metabolites are critical for research. This requires robust protocols for extraction, purification, and analysis.

Extraction and Purification Protocol

This protocol is a generalized procedure based on methodologies cited in cytokinin analysis literature.

-

Sample Preparation: Collect plant material and immediately freeze in liquid nitrogen. Lyophilize 25–300 mg of the frozen tissue to obtain a dry weight.

-

Homogenization and Extraction:

-

Homogenize the lyophilized sample in a pre-chilled modified Bieleski's solution (methanol/water/formic acid) at -20 °C.

-

Add a mixture of internal standards (e.g., deuterated cytokinin analogues like [²H₇]N⁶-benzyladenine) to the extraction medium to correct for sample loss during purification and analysis.

-

Sonicate the homogenate and incubate overnight at -20 °C to ensure complete extraction.

-

-

Purification:

-

Centrifuge the extract to pellet debris.

-

Pass the supernatant through a polyvinylpyrrolidone (PVPP) column to remove phenolic compounds.

-

Further purify the extract using solid-phase extraction (SPE). A common method involves using a mixed-mode cation exchange cartridge (e.g., Oasis MCX).

-

Condition the SPE cartridge with methanol and water.

-

Load the sample, wash with an appropriate solvent to remove interfering substances, and elute the cytokinin fraction using a methanolic ammonia solution.

-

-

Final Preparation: Evaporate the eluate to dryness under a vacuum and reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS) for analysis.

Analytical Methods

Several advanced analytical techniques are employed for the detection and quantification of this compound.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for phytohormone analysis, offering high sensitivity, selectivity, and accuracy for identifying and quantifying this compound and its various metabolites in complex plant extracts.

-

High-Performance Liquid Chromatography/Enzyme-Linked Immunosorbent Assay (HPLC/ELISA): This method has been used for rapid screening of aromatic cytokinins. HPLC fractions are collected and screened using specific antibodies raised against individual cytokinins.

-

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for cytokinins due to their low volatility, GC-MS can be used for structural confirmation, typically after a derivatization step such as permethylation.

-

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique is particularly well-suited for the separation of charged cytokinin species, such as nucleotides, without derivatization.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

The metabolism of this compound is a key factor in its biological activity. It can be converted into various conjugates, including ribosides, N-glucosides (an inactivation pathway), and O-glucosides (a storage form). These O-glucosyl conjugates can be hydrolyzed back to the active free-base form by β-glucosidases, allowing the plant to regulate active cytokinin levels.

Caption: Metabolic interconversion pathway of this compound (mT).

Experimental Workflow for this compound Analysis

The process of analyzing this compound from plant tissues involves several critical steps, from sample collection to data interpretation.

Caption: General experimental workflow for this compound analysis.

References

mechanism of action of meta-Topolin in plants

An In-Depth Technical Guide to the Mechanism of Action of meta-Topolin in Plants

Introduction

This compound (mT), a naturally occurring aromatic cytokinin, has garnered significant attention in the fields of plant science and biotechnology.[1][2] First isolated from poplar leaves (Populus x robusta), its chemical structure, 6-(3-hydroxybenzylamino)purine, is closely related to N6-benzyladenine (BA), a widely used synthetic cytokinin.[1][2] However, this compound and its derivatives often exhibit superior properties in plant tissue culture, including enhanced shoot proliferation, improved rooting, and a reduction in physiological disorders such as hyperhydricity.[3] This guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its associated biological pathways.

Core Mechanism of Action

The physiological effects of this compound are rooted in its interaction with the cytokinin signaling pathway and its unique metabolic fate within the plant.

Cytokinin Signaling Pathway

Like other cytokinins, this compound's activity is initiated by its binding to cytokinin receptors, which are membrane-localized histidine kinases. While aromatic cytokinins generally show weaker interaction with some cytokinin-sensitive histidine kinases compared to isoprenoid cytokinins, this compound can provoke a strong response. The binding of this compound triggers a multi-step phosphorelay signaling cascade. This process involves the autophosphorylation of the histidine kinase receptor, followed by the transfer of the phosphoryl group to a histidine phosphotransfer protein (HPT). The phosphorylated HPT then translocates to the nucleus, where it transfers the phosphoryl group to a response regulator (RR). This activation of response regulators ultimately leads to the regulation of target gene expression, which in turn mediates the diverse physiological responses associated with cytokinin activity, such as cell division and differentiation.

Metabolism of this compound

The metabolism of this compound is a key factor contributing to its unique physiological effects. Unlike BA, which is often converted into a stable and less active N9-glucoside, this compound is primarily metabolized into O-glucosides. These O-glucosides can be readily converted back to the active free base, allowing for a slow and sustained release of the active cytokinin. This metabolic pathway is thought to contribute to the reduced toxicity and improved morphogenic responses observed with this compound treatment. Furthermore, the metabolism of this compound is generally faster than that of BA, which may prevent the accumulation of inactive conjugates that can have inhibitory effects on processes like rooting.

Data Presentation

The following tables summarize the quantitative effects of this compound on key plant developmental processes as reported in various studies.

Table 1: Effects of this compound on Shoot Proliferation in Various Plant Species

| Plant Species | This compound Concentration | Control/Comparison Cytokinin | Observed Effect on Shoot Proliferation |

| Stevia rebaudiana | 5 µM | Control (0 µM) | 23.4 shoots per explant (compared to control) |

| Fragaria x ananassa | 1.0 mg/L | BAP (1.0 mg/L) | 4.72 shoots per explant (higher than BAP) |

| Malus domestica 'Húsvéti Rozmaring' | 4 µM | Kinetin | 3.28 shoots per explant (kinetin was least active) |

| Thymus vulgaris | 1 µM | BA and Kinetin | 7.25 shoots per nodal explant (superior to BA and Kinetin) |

| Musa spp. 'Kovvur Bontha' | 1.5 ppm | Other cultivars | Maximum of 82.70 shoots per explant after six subcultures |

Table 2: Effects of this compound on Rooting in Various Plant Species

| Plant Species | This compound Concentration in Multiplication Medium | Observed Effect on Rooting |

| Eucalyptus grandis x E. urophylla | 0.2 mg/L | 20% increase in rooting compared to BA-treated shoots |

| Prunus spp. 'Ferdor' | 2.1 µM | Higher rooting percentage (92%) and increased root number and length compared to BA |

| Pelargonium x hortorum | 0.05 mM | No effect on rooting proportion, but slightly reduced root length and volume |

| Thymus vulgaris | 0.5 µM | Highest mean number of roots (3.33 per explant) |

Table 3: Effects of this compound on Senescence-Related Parameters

| Plant Species | This compound Concentration | Parameter Measured | Observed Effect |

| Wheat (Triticum aestivum) leaf segments | 1.0 mM | Chlorophyll a content | 41% increase compared to control after 10 days |

| Wheat (Triticum aestivum) leaf segments | 1.0 mM | Neutral protease activity | 49% inhibition compared to final control |

| Cucumber (Cucumis sativus) cotyledons | 0.02-0.0002 µg/ml | Total chlorophyll content | More than threefold increase compared to control |

| Daphne mezereum | 1 mg/L (with NAA) | Chlorophyll a + b content | Approximately twofold increase compared to control |

Experimental Protocols

Protocol 1: In Vitro Shoot Proliferation Assay using this compound

This protocol outlines a general procedure for assessing the effect of this compound on shoot multiplication in a model plant system.

1. Plant Material and Sterilization:

- Select healthy, young shoots from the desired plant species.

- Wash the explants under running tap water for 10-15 minutes.

- Surface sterilize the explants by immersing them in 70% (v/v) ethanol for 30-60 seconds, followed by a 15-20 minute soak in a 10-20% sodium hypochlorite solution with a few drops of Tween-20.

- Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.

2. Culture Medium Preparation:

- Prepare Murashige and Skoog (MS) basal medium or a species-specific medium.

- Supplement the medium with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar.

- Adjust the pH of the medium to 5.7-5.8 before autoclaving.

- After autoclaving and cooling, add filter-sterilized this compound to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.0, 4.0 µM). Include a control medium without any cytokinin and a comparison medium with another cytokinin like BA at the same concentrations.

3. Culture Initiation and Maintenance:

- Prepare nodal segments (1-2 cm in length) from the sterilized shoots.

- Inoculate one explant per culture vessel containing the prepared medium.

- Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-50 µmol m⁻² s⁻¹.

- Subculture the proliferating shoots onto fresh medium every 3-4 weeks.

4. Data Collection and Analysis:

- After a predetermined number of subcultures (e.g., 3-4), record the number of new shoots produced per explant and the average shoot length.

- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Cytokinin Extraction and Quantification from Plant Tissue

This protocol describes a method for extracting and quantifying endogenous cytokinins, which can be adapted to study the metabolism of exogenously applied this compound.

1. Sample Preparation:

- Harvest plant tissue (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to quench metabolic activity.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

- Transfer a known weight of the powdered tissue (e.g., 50-100 mg) to a microcentrifuge tube.

- Add a pre-chilled extraction buffer (e.g., methanol:water:formic acid, 15:4:1, v/v/v).

- Add a known amount of deuterated internal standards for each class of cytokinin to be quantified.

- Incubate the mixture at -20°C for at least 1 hour with occasional vortexing.

- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes. Collect the supernatant.

- Re-extract the pellet with the same buffer, centrifuge again, and pool the supernatants.

3. Purification (Solid-Phase Extraction - SPE):

- Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

- Dilute the pooled supernatant with water to reduce the methanol concentration.

- Load the diluted extract onto the SPE cartridge.

- Wash the cartridge with an acidic solution (e.g., 1 M formic acid) to remove interfering compounds.

- Elute the cytokinins with a basic methanolic solution (e.g., 0.35 N NH₄OH in 60% methanol).

4. Quantification by LC-MS/MS:

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

- Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

- Separate the different cytokinin species using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid).

- Detect and quantify the cytokinins using the mass spectrometer in multiple reaction monitoring (MRM) mode.

- Calculate the concentration of each cytokinin based on the peak area ratio to its corresponding internal standard and a standard calibration curve.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental investigation.

Caption: Cytokinin signaling pathway initiated by this compound.

Caption: Metabolic pathways of this compound in plant tissues.

Caption: Workflow for assessing this compound's effects in vitro.

Conclusion

This compound presents a significant advancement in plant biotechnology due to its favorable mechanism of action. Its ability to strongly activate the cytokinin signaling pathway, coupled with a metabolic profile that allows for the sustained release of the active compound while avoiding the accumulation of inhibitory byproducts, makes it a highly effective plant growth regulator. The quantitative data consistently demonstrates its potential to enhance shoot proliferation and, in many cases, improve rooting compared to other cytokinins. Furthermore, its pronounced anti-senescence effects offer additional benefits in both research and commercial applications. The detailed protocols and visualized pathways provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the potential of this compound in plant science and development.

References

The Biological Activity of meta-Topolin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-Topolin (mT), a naturally occurring aromatic cytokinin, and its derivatives have garnered significant attention in plant biotechnology and are emerging as compounds of interest in anticancer research. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their cytokinin effects and anticancer properties. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

Cytokinin Activity of this compound Derivatives

This compound and its derivatives are potent cytokinins, a class of plant hormones that promote cell division and influence various developmental processes.[1][2] Their activity often surpasses that of other widely used cytokinins, such as 6-benzylaminopurine (BAP).[3] The hydroxyl group at the meta-position on the benzyl ring is a key structural feature contributing to their high activity.[3]

Comparative Cytokinin Activity

| Compound | Plant Species | Bioassay | Observed Effect | Reference |

| This compound (mT) | Daphne mezereum | Micropropagation | More positive effect on shoot regeneration than BA. | |

| This compound (mT) | Thymus vulgaris | Micropropagation | At 1 µM, produced 7.25 ± 0.72 shoots per nodal explant, superior to BA and Kinetin. | |

| This compound (mT) | Cucumber | Chlorophyll Retention | More effective in stimulating chlorophyll biosynthesis at low concentrations than Kinetin, BA, and Zeatin. | |

| This compound (mT) | Apple (Malus domestica) | Micropropagation | Induced sufficient multiplication (3.28 shoots/explant) and high-quality shoots. | |

| This compound riboside (mTR) | Petunia hybrida | Micropropagation | Superior to BA for reliable multiplication of chimeras. | |

| meta-methoxytopolin (MemT) | Petunia hybrida | Micropropagation | Evaluated for meristem stability. |

Experimental Protocols for Cytokinin Bioassays

Accurate assessment of cytokinin activity relies on standardized bioassays. The following are detailed protocols for three widely used methods.

Tobacco Callus Bioassay

This assay measures the ability of a substance to induce cell division (cytokinesis) in tobacco callus tissue, a classic test for cytokinin activity.

Materials:

-

Tobacco callus culture (e.g., from Nicotiana tabacum cv. Wisconsin No. 38)

-

Murashige and Skoog (MS) basal medium, including vitamins

-

Sucrose

-

Indole-3-acetic acid (IAA)

-

Agar

-

Test compounds (this compound derivatives)

-

Sterile petri dishes

-

Sterile transfer tools

Procedure:

-

Prepare MS medium containing 30 g/L sucrose, 0.8% agar, and a suboptimal concentration of auxin (e.g., 2 mg/L IAA).

-

Autoclave the medium and dispense it into sterile petri dishes.

-

Prepare stock solutions of the this compound derivatives to be tested and sterile-filter them.

-

Add the test compounds to the molten MS medium at various concentrations (typically in the range of 10⁻⁹ to 10⁻⁵ M). Also, prepare a control medium without any added cytokinin.

-

Inoculate each petri dish with a small, uniform-sized piece of tobacco callus (approximately 3-5 mm in diameter).

-

Seal the petri dishes and incubate them in the dark at 25 ± 2°C for 4-5 weeks.

-

After the incubation period, determine the fresh weight of the callus.

-

Plot the mean fresh weight against the logarithm of the cytokinin concentration to determine the optimal concentration for callus growth.

Workflow for Tobacco Callus Bioassay

Caption: Workflow of the tobacco callus bioassay for cytokinin activity.

Chlorophyll Retention Bioassay

This bioassay is based on the ability of cytokinins to delay senescence, which is visually and quantitatively assessed by the retention of chlorophyll in detached leaves.

Materials:

-

Healthy, fully expanded leaves from a suitable plant species (e.g., wheat, oat, or cucumber)

-

Test compounds (this compound derivatives)

-

Ethanol or Acetone (80%)

-

Spectrophotometer

-

Petri dishes

-

Filter paper

Procedure:

-

Excise leaf segments (e.g., 1 cm discs or squares) from healthy, uniform leaves.

-

Place two layers of filter paper in each petri dish and moisten them with a known volume of the test solution at different concentrations. A control with water or a solvent blank should be included.

-

Place the leaf segments on the moistened filter paper.

-

Seal the petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

-

After incubation, extract the chlorophyll from the leaf segments by immersing them in a known volume of 80% ethanol or acetone. The extraction should be carried out in the dark until the leaf tissue is completely white.

-

Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.

-

Calculate the chlorophyll concentration using Arnon's equations:

-

Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

-

Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

-

Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

-

-

Express the results as chlorophyll content per unit of fresh weight.

Workflow for Chlorophyll Retention Bioassay

Caption: Workflow of the chlorophyll retention bioassay.

Amaranthus Betacyanin Synthesis Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.

Materials:

-

Seeds of Amaranthus caudatus or other suitable Amaranthus species

-

Test compounds (this compound derivatives)

-

Betacyanin extraction solution (e.g., acidified methanol)

-

Spectrophotometer

-

Petri dishes or vials

-

Filter paper

Procedure:

-

Germinate Amaranthus seeds in the dark for 48-72 hours on moist filter paper.

-

Excise the cotyledons from the seedlings.

-

Incubate the excised cotyledons in a solution containing the test compound at various concentrations for a specific period (e.g., 18-24 hours) in the dark. A control without the test compound should be included.

-

After incubation, blot the cotyledons dry and extract the betacyanin pigment by homogenizing them in an extraction solution.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the absorbance of the supernatant at 542 nm.

-

The amount of betacyanin is proportional to the absorbance at this wavelength.

Workflow for Amaranthus Betacyanin Bioassay

Caption: Workflow of the Amaranthus betacyanin synthesis bioassay.

Cytokinin Signaling Pathway

Cytokinins exert their effects through a multi-step phosphorelay signaling pathway. In Arabidopsis, this pathway involves histidine kinase (AHK) receptors, histidine phosphotransfer proteins (AHPs), and response regulators (ARRs). This compound and its derivatives are thought to interact with these receptors, particularly AHK3, to initiate the signaling cascade.

Upon binding of a cytokinin like this compound to the CHASE domain of the AHK receptor in the endoplasmic reticulum, the receptor autophosphorylates a histidine residue in its transmitter domain. This phosphate group is then transferred to an aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to a histidine phosphotransfer protein (AHP) in the cytoplasm. The phosphorylated AHP then translocates to the nucleus and transfers the phosphate group to an aspartate residue in the receiver domain of a type-B response regulator (ARR). This phosphorylation activates the type-B ARR, which then acts as a transcription factor, binding to the promoter of cytokinin-responsive genes and activating their transcription. Some of the induced genes include type-A ARRs, which act as negative regulators of the signaling pathway, creating a feedback loop.

Caption: The cytokinin signaling pathway initiated by this compound.

Anticancer Activity of Topolin Derivatives

Recent studies have highlighted the potential of purine derivatives, including topolins, as anticancer agents. While much of the research has focused on other cytokinin derivatives, there is emerging evidence for the anticancer activity of topolins. For instance, ortho-Topolin riboside has demonstrated cytotoxicity against non-small cell lung cancer (NSCLC) cells. The proposed mechanisms of action for related purine derivatives often involve the induction of apoptosis and cell cycle arrest.

In Vitro Anticancer Activity

The anticancer activity of topolin derivatives is evaluated against various cancer cell lines using cytotoxicity assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compounds.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| ortho-Topolin riboside | Non-small cell lung cancer (NSCLC) | Not specified, but showed highest cytotoxicity among 11 tested compounds. | |

| Benzo[a]phenazine derivative | MCF-7 (Breast) | 1.0 - 10.0 | |

| Benzo[a]phenazine derivative | HL-60 (Leukemia) | 1.0 - 10.0 | |

| Imidazo[1,2-c]pyrimidine derivative | A549 (Lung) | 5.988 ± 0.12 |

Note: Data for this compound derivatives are limited in publicly available literature. The table includes data for related structures to indicate the potential for anticancer activity in this class of compounds.

Mechanism of Anticancer Action

The precise mechanisms of anticancer action for this compound derivatives are still under investigation. However, studies on structurally related purine analogs and other cytokinin-like molecules suggest several potential pathways:

-

Induction of Apoptosis: Many anticancer compounds exert their effects by triggering programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.

-

Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common anticancer mechanism. Compounds can cause arrest at different phases (G1, S, or G2/M), preventing cancer cell proliferation.

-

Inhibition of Kinases: Many signaling pathways that are hyperactive in cancer cells are driven by kinases. Inhibition of these kinases can block tumor growth and survival.

-

Topoisomerase Inhibition: Some compounds interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.

Further research is needed to elucidate the specific molecular targets and signaling pathways affected by this compound derivatives in cancer cells.

Conclusion

This compound and its derivatives are highly active cytokinins with significant potential in plant biotechnology. Their superior performance in promoting shoot proliferation and overall plantlet health makes them valuable tools for micropropagation. Furthermore, emerging evidence suggests that topolin derivatives may possess anticancer properties, opening up new avenues for drug discovery and development. This technical guide provides a foundational resource for researchers in these fields, offering detailed protocols and a summary of the current state of knowledge. Further investigations into the quantitative structure-activity relationships, specific molecular targets, and in vivo efficacy are warranted to fully realize the potential of these promising compounds.

References

- 1. ipps.org [ipps.org]

- 2. Plant Growth Regulators - Cytokinins - this compound Clinisciences [clinisciences.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the meta-Topolin Signaling Pathway in Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

meta-Topolin (mT), a naturally occurring aromatic cytokinin, has garnered significant interest in plant biotechnology and agricultural research. First isolated from poplar leaves (Populus x canadensis Moench, cv. Robusta), it is a derivative of N6-benzyladenine (BAP) with a hydroxyl group at the meta-position of the benzyl ring. This structural modification confers unique physiological properties, often resulting in superior outcomes in plant tissue culture compared to other cytokinins, such as enhanced shoot proliferation, improved rooting, and a reduction in physiological abnormalities like hyperhydricity.[1][2][3] Understanding the molecular mechanisms underlying these beneficial effects is crucial for its targeted application in crop improvement and for the development of novel plant growth regulators.

This technical guide provides a comprehensive overview of the this compound signaling pathway in plant cells. It details the molecular components of the signaling cascade, presents available quantitative and comparative data, outlines key experimental protocols for studying the pathway, and provides visual representations of the signaling and experimental workflows.

The this compound Signaling Pathway

The signaling pathway of this compound is a variation of the canonical cytokinin signal transduction pathway, which is a multi-step phosphorelay system analogous to the two-component systems found in bacteria. This pathway can be broadly divided into three main stages: signal perception, signal transduction, and signal response.

Signal Perception

The perception of this compound occurs at the endoplasmic reticulum, where the cytokinin receptors are primarily located. These receptors are transmembrane histidine kinases (AHKs). In the model plant Arabidopsis thaliana, the primary receptors for cytokinins are AHK2, AHK3, and AHK4 (also known as CRE1/WOL). While all three are involved in cytokinin perception, studies have shown that this compound can effectively activate AHK3 and AHK4. The binding of this compound to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptor induces a conformational change. This change triggers the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side of the receptor.

Signal Transduction: The Phosphorelay

The phosphate group from the activated AHK receptor is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Following this, the signal is transduced through a shuttle of proteins known as Arabidopsis Histidine Phosphotransfer Proteins (AHPs). The phosphate group is transferred from the AHK receiver domain to a conserved histidine residue on an AHP. Phosphorylated AHPs then translocate from the cytoplasm to the nucleus.

Signal Response: Transcriptional Regulation

Inside the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of Arabidopsis Response Regulators (ARRs). ARRs are transcription factors that mediate the cellular response to cytokinins. They are broadly classified into two main types:

-

Type-B ARRs: These are positive regulators of cytokinin signaling. Upon phosphorylation, Type-B ARRs are activated and bind to specific cis-regulatory elements (GAT/A core motif) in the promoters of cytokinin-responsive genes, thereby activating their transcription. Key targets of Type-B ARRs include genes involved in cell division, shoot meristem function, and the Type-A ARR genes.

-

Type-A ARRs: These are negative regulators of cytokinin signaling. Their transcription is rapidly induced by cytokinin via the activation of Type-B ARRs. The accumulating Type-A ARR proteins then act in a negative feedback loop to dampen the signaling pathway, likely by competing with Type-B ARRs for phosphotransfer from AHPs or by other protein-protein interactions.

The activation of this transcriptional cascade by this compound leads to the various physiological responses observed, such as increased cell division and shoot proliferation.

Data Presentation

While precise quantitative data for this compound's interaction with individual signaling components is still an active area of research, comparative studies with other cytokinins provide valuable insights into its efficacy.

Table 1: Comparative Efficacy of this compound in Plant Tissue Culture

| Plant Species | Parameter Measured | This compound (mT) Concentration | Comparative Cytokinin (Type and Concentration) | Observation | Reference |

| Stevia rebaudiana | Number of shoots per explant | 5 µM | BAP, Zeatin, Kinetin (5, 10, 15 µM) | mT at 5 µM produced the highest number of shoots (23.4 per explant). | [4] |

| Pterocarpus marsupium | Shoots per explant | 7.5 µM (+ 1.0 µM NAA) | BA (various concentrations) | mT resulted in better shoot multiplication and rhizogenesis than BA. | [5] |

| Thymus vulgaris | Shoots per nodal explant | 1 µM | BA, Kinetin (1, 5, 15 µM) | 1 µM mT yielded the highest shoot proliferation (7.25 ± 0.72 shoots). | |

| Húsvéti rozmaring apple scion | Shoot multiplication rate and quality | 4 µM | TDZ, BA, BAR, KIN (2, 4, 6, 8 µM) | mT produced sufficient multiplication (3.28 shoots/explant) with high-quality shoots. | |

| Daphne mezereum | Shoot regeneration | 1 mg/L | BA (1 mg/L) | mT had a more positive effect on shoot regeneration than BA. | |

| Pistacia vera | Proliferation rate | 10 µM | BA (10 µM) | mT-medium resulted in a proliferation rate 6 times higher than BA-medium. |

Table 2: Effects of this compound on Biochemical Parameters

| Plant Species | Parameter Measured | This compound (mT) Concentration | Effect Observed | Reference |

| Daphne mezereum | Chlorophyll, soluble proteins, amino acids | 1 mg/L | Increased levels compared to BA-treated and control plants. | |

| Wheat leaves | Chlorophyll a content | 0.25, 0.5, 1.0 mM | Concentration-dependent increase of 14%, 23%, and 41% respectively, delaying senescence. | |

| Stevia rebaudiana | Stevioside and Rebaudioside A content | 5 µM | Beneficially affected the biosynthesis of both compounds. |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the this compound signaling pathway.

Cytokinin Receptor-Ligand Binding Assay

This protocol is adapted from methods used for other cytokinins and can be applied to study the binding of this compound to AHK receptors.

Objective: To determine the binding affinity (Kd) of this compound to a specific cytokinin receptor (e.g., AHK3 or AHK4).

Methodology:

-

Heterologous Expression of Receptors:

-

Clone the full-length cDNA of the target AHK receptor into a suitable expression vector for a heterologous system (e.g., E. coli or tobacco BY-2 cells).

-

Transform the expression vector into the chosen host cells.

-

Induce the expression of the receptor protein.

-

-

Membrane Preparation:

-

Harvest the cells expressing the receptor.

-

Lyse the cells and isolate the membrane fraction by differential centrifugation.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2).

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

Set up a series of reactions in microcentrifuge tubes. Each tube will contain:

-

A fixed concentration of radiolabeled cytokinin with high affinity for the receptor (e.g., [³H]trans-Zeatin).

-

Increasing concentrations of unlabeled this compound (the competitor).

-

A constant amount of the membrane preparation.

-

-

Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a large excess of unlabeled ligand).

-

Incubate the reactions at 4°C for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

-

Separation and Quantification:

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (dissociation constant for this compound) using the Cheng-Prusoff equation.

-

In Vitro Phosphorelay Assay

This assay reconstitutes the phosphorelay cascade in a test tube to directly measure the transfer of phosphate from the receptor to downstream components in response to this compound.

Objective: To determine if this compound can initiate the phosphorelay from an AHK receptor to an AHP protein.

Methodology:

-

Protein Purification:

-

Express and purify the recombinant cytosolic domain of the AHK receptor, the AHP protein, and optionally, a Type-B ARR.

-

Ensure high purity of the proteins to avoid non-specific kinase or phosphatase activity.

-

-

Autophosphorylation of the AHK Receptor:

-

Incubate the purified AHK kinase domain with [γ-³²P]ATP in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT) in the presence of this compound.

-

Include a control reaction without this compound.

-

Allow the autophosphorylation reaction to proceed for a defined time (e.g., 30-60 minutes) at room temperature.

-

-

Phosphotransfer to AHP:

-

Add the purified AHP protein to the reaction mixture containing the phosphorylated AHK.

-

Take aliquots at different time points (e.g., 0, 1, 5, 10, 20 minutes).

-

Stop the reaction for each aliquot by adding SDS-PAGE loading buffer.

-

-

Analysis of Phosphorylation:

-

Separate the proteins in the reaction aliquots by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.

-

A signal corresponding to the molecular weight of the AHP protein indicates successful phosphotransfer.

-

-

Quantitative Analysis (Optional):

-

Quantify the intensity of the radioactive bands corresponding to the AHK and AHP proteins at each time point using densitometry software.

-

Calculate the rate of phosphotransfer.

-

Gene Expression Analysis

This protocol uses quantitative real-time PCR (qRT-PCR) to measure the change in the expression of cytokinin-responsive genes after treatment with this compound.

Objective: To quantify the induction of Type-A ARR gene expression in response to this compound.

Methodology:

-

Plant Material and Treatment:

-

Grow Arabidopsis thaliana seedlings under sterile conditions on a suitable medium (e.g., half-strength Murashige and Skoog).

-

Treat the seedlings with a range of this compound concentrations (e.g., 0, 0.1, 1, 10 µM) for a short duration (e.g., 30-60 minutes) to capture the primary response.

-

Include a mock-treated control.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

-

Extract total RNA using a standard protocol or a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers for the target Type-A ARR genes (e.g., ARR5, ARR7) and a suitable reference gene (e.g., ACTIN2).

-

Perform qRT-PCR using a SYBR Green-based master mix.

-

Run the reactions in triplicate for each sample.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene and the mock-treated control.

-

Generate a dose-response curve by plotting the fold change in gene expression against the this compound concentration.

-

Conclusion

The this compound signaling pathway leverages the conserved cytokinin two-component signaling cascade to elicit its potent effects on plant growth and development. Its interaction with histidine kinase receptors in the endoplasmic reticulum initiates a phosphorelay that culminates in the transcriptional reprogramming of the cell. While the broad strokes of this pathway are understood, further research is needed to quantify the specific binding affinities and phosphorylation efficiencies of this compound with the various components of the signaling machinery. The experimental protocols outlined in this guide provide a robust framework for researchers to further dissect the molecular intricacies of this compound signaling, paving the way for its optimized use in agriculture and biotechnology.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolite profiling and associated gene expression reveal two metabolic shifts during the seed-to-seedling transition in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of meta-Topolin on Plant Growth: A Technical Guide

Introduction

Meta-Topolin (mT), a naturally occurring aromatic cytokinin, has emerged as a significant plant growth regulator in the field of plant biotechnology. First isolated from poplar leaves (Populus x robusta), mT, chemically known as 6-(3-hydroxybenzylamino)purine, offers several advantages over traditionally used cytokinins like N6-benzyladenine (BA).[1][2][3][4] Its unique metabolic fate and physiological effects have garnered considerable interest among researchers for its potential to improve in vitro plant propagation and overall plant quality. This technical guide provides an in-depth overview of the physiological effects of this compound on plant growth, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and experimental application. The content is tailored for researchers, scientists, and professionals in drug development and plant science.

Quantitative Effects of this compound on Plant Growth

This compound has been shown to influence a wide range of plant growth and developmental processes, often exhibiting superior performance compared to other cytokinins. Its effects are particularly notable in micropropagation, where it can enhance shoot proliferation, improve shoot quality, and promote better rooting and acclimatization.[5]

Table 1: Comparative Effects of this compound (mT) and N6-benzyladenine (BA) on Shoot Proliferation and Quality in Various Plant Species

| Plant Species | Parameter | mT Concentration | BA Concentration | Results | Reference |

| Prunus spp. ('Ferdor' and 'Torinel') | Shoot Quality | 2.1 µM | 2.1 µM | Shoots on mT had larger leaves; 'Ferdor' plants were significantly higher with longer internodes. | |

| Prunus rootstocks ('Ferdor') | Rooting Percentage | 2.1 µM | 2.1 µM | 92% rooting with mT compared to control. | |

| Apple Scion ('Húsvéti Rozmaring') | Multiplication Rate (shoots/explant) | 4 µM | 2.0 µM | 3.28 with mT; 5.40 with 2.0 µM TDZ (Thidiazuron), but mT produced higher quality shoots. | |

| Apple Scion ('Húsvéti Rozmaring') | Shoot Length (cm) | 4 µM | 2.0 µM | 1.46 cm with mT; 1.80 cm with BA, but BA-induced shoots were of lower quality. | |

| Sugarcane (Saccharum spp.) | Multiplication Rate | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Increased multiplication rate with mT compared to BA. | |

| Sugarcane (Saccharum spp.) | Stem Length | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Increased stem length with mT compared to BA. | |

| Thymus vulgaris | Shoot Proliferation (shoots/explant) | 1 µM | 1 µM | 7.25 with mT, which was superior to BA. | |

| Pelargonium cultivars | Multiplication Rate | 0.5-1.0 mg l-1 | Not specified | Highest multiplication rate (2.7-4.7, genotype dependent) and high-quality shoots with mT. | |

| Lagerstroemia speciosa | Number of Shoots | 5.0 µM | - | Significantly higher number of shoots at this concentration. | |

| Stevia rebaudiana | Number of Shoots per Explant | 5 µM | Not specified | Highest number of shoots (23.43) observed with 5 µM mT. |

Table 2: Effects of this compound on Rooting, Acclimatization, and Stress Parameters

| Plant Species | Parameter | mT Treatment | Control/BA Treatment | Results | Reference |

| Prunus rootstocks ('Ferdor' and 'Torinel') | Acclimatization | Shoots from 2.1 µM mT | Shoots from 2.1 µM BA | Over 90% acclimatization for both; plants from mT had the highest root length after 5 months. | |

| Spathiphyllum floribundum | In Vitro Root Formation | ≥ 10 µM | Equimolar BA | mT induced good shoot production with in vitro roots; better rooting during acclimatization. | |

| Sugarcane (Saccharum spp.) | Malondialdehyde (MDA) Content | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Lower MDA content in shoots with mT, indicating less oxidative stress. | |

| Sugarcane (Saccharum spp.) | Superoxide Dismutase (SOD) Activity | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Lower SOD activity in shoots with mT. | |

| Sugarcane (Saccharum spp.) | Hydrogen Peroxide (H2O2) Content | 5 µmol.L-1 | 5 or 6.66 µmol.L-1 | Higher H2O2 content in shoots with mT, suggested to be related to growth processes rather than stress. | |

| Aloe polyphylla | Rooting | 5.0 µM | BA and Zeatin | mT was the preferred cytokinin for both multiplication rate and rooting. | |

| Aloe polyphylla | Hyperhydricity | 5.0 µM | BA and Zeatin | The problem of hyperhydricity was completely controlled with mT. |

Experimental Protocols

The following provides a generalized methodology for utilizing this compound in plant tissue culture for shoot proliferation and rooting, based on common practices cited in the literature.

Plant Material and Sterilization

-

Explant Source: Nodal segments, shoot tips, or leaves are commonly used explants. For instance, nodal explants are used for Lagerstroemia speciosa and apical leaves for adventitious regeneration in Prunus rootstocks.

-

Surface Sterilization: A standard sterilization protocol involves washing the explants under running tap water, followed by treatment with a mild detergent and subsequent rinsing. The explants are then surface sterilized, typically with a solution of sodium hypochlorite or calcium hypochlorite, followed by several rinses with sterile distilled water.

Culture Medium and Conditions

-

Basal Medium: Murashige and Skoog (MS) medium is the most frequently used basal medium. For some woody plants, Woody Plant Medium (WPM) may be preferred. The medium is typically supplemented with sucrose (around 30 g/L) and solidified with agar (around 0.7-0.8% w/v).

-

Plant Growth Regulators:

-

For Shoot Proliferation: MS medium is supplemented with this compound at concentrations typically ranging from 0.5 µM to 10 µM. Often, a low concentration of an auxin like α-naphthalene acetic acid (NAA) may be added to the medium.

-

For Rooting: For rooting of regenerated shoots, a half-strength MS medium is often used. This medium may be hormone-free or supplemented with an auxin like indole-3-butyric acid (IBA). Notably, shoots regenerated on mT-containing medium often exhibit better spontaneous rooting.

-

-

Culture Conditions: Cultures are generally maintained at a temperature of 23-25°C with a 16-hour photoperiod provided by cool white fluorescent lights.

Subculture and Acclimatization

-

Subculture: Explants are subcultured to fresh medium every 3-4 weeks to ensure nutrient availability and sustained growth.

-

Acclimatization: Well-rooted plantlets are carefully removed from the culture vessels, and the agar is gently washed off the roots. The plantlets are then transferred to pots containing a sterile potting mix (e.g., a mixture of perlite, vermiculite, and peat). The potted plantlets are initially kept under high humidity, which is gradually reduced over a period of 2-4 weeks to acclimatize them to the external environment.

Signaling and Metabolism of this compound

The physiological effects of this compound are intrinsically linked to its metabolism within the plant. Unlike BA, which is primarily converted to the stable and less active N9-glucoside, mT is metabolized to O-glucosides. These O-glucoside conjugates are more readily converted back to the active free-base form, allowing for a more sustained and regulated cytokinin activity. This metabolic pathway is thought to contribute to the reduced toxicity and improved physiological responses observed with mT treatment.

The diagram above illustrates the putative mechanism of action for this compound. Upon entering the cell, mT can bind to cytokinin receptors, initiating a phosphorelay signaling cascade that ultimately leads to the activation of Type-B response regulators. These transcription factors then induce the expression of cytokinin-responsive genes, leading to various physiological effects such as cell division and shoot proliferation. Concurrently, intracellular mT can be metabolized into its riboside (mTR) or O-glucoside (mT-OG) forms. The O-glucosylation is a key regulatory step, as this conjugate can be readily converted back to the active mT form, providing a sustained hormonal response.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on plant micropropagation.

This workflow provides a systematic approach to assess the efficacy of this compound in a plant tissue culture system. It encompasses all critical stages from the initial preparation of plant material to the final evaluation of acclimatized plants, allowing for a comprehensive analysis of mT's physiological effects.

Conclusion

This compound represents a valuable alternative to conventional cytokinins in plant tissue culture and micropropagation. Its unique metabolic pathway, which favors the formation of readily reversible O-glucosides, likely contributes to its lower toxicity and superior performance in promoting healthy shoot growth, efficient rooting, and successful acclimatization. The quantitative data consistently demonstrates its ability to enhance multiplication rates and improve the overall quality of in vitro-propagated plants across a diverse range of species. The provided protocols and workflows offer a foundational framework for researchers to effectively integrate this compound into their plant propagation and development studies, paving the way for further optimization and application in both academic and commercial settings. Further research into the precise molecular mechanisms and signaling crosstalk of this compound will undoubtedly continue to uncover its full potential in plant biotechnology.

References

- 1. actascientific.com [actascientific.com]

- 2. researchgate.net [researchgate.net]

- 3. plantmedia.com [plantmedia.com]

- 4. Role of this compound on in Vitro Shoot Regeneration: An Insight | CoLab [colab.ws]

- 5. Optimization of micropropagation protocols in some wooody plants using this compound | DIGITAL.CSIC [digital.csic.es]

Methodological & Application

The Superior Alternative: Utilizing meta-Topolin for Enhanced In Vitro Shoot Regeneration

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro shoot regeneration is a cornerstone of plant biotechnology, enabling mass propagation of elite genotypes, genetic transformation, and the production of valuable secondary metabolites. The choice of cytokinin is a critical factor influencing the success and efficiency of shoot regeneration protocols. For decades, benzyladenine (BA) has been a widely used cytokinin; however, its application is often associated with physiological abnormalities such as hyperhydricity, shoot fasciation, and subsequent difficulties in rooting and acclimatization.[1] Meta-Topolin (mT), a naturally occurring aromatic cytokinin, has emerged as a superior alternative, consistently demonstrating enhanced shoot proliferation, improved plantlet quality, and better overall micropropagation outcomes in a wide range of plant species.[2][3][4]

This compound, chemically known as 6-(3-hydroxybenzylamino)purine, was first isolated from poplar leaves.[5] Its unique molecular structure, featuring a hydroxyl group on the benzyl ring, is believed to contribute to its beneficial effects. Unlike BA, which can be converted into stable and potentially toxic conjugates, mT is metabolized into less stable O-glucosides, which may allow for a more controlled release of the active cytokinin, thereby avoiding the detrimental effects observed with other cytokinins. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in in vitro shoot regeneration.

Advantages of this compound in Micropropagation

The use of this compound offers several distinct advantages over traditional cytokinins:

-

Increased Shoot Proliferation: Numerous studies have shown that mT often promotes a higher rate of shoot multiplication compared to BA, kinetin, and other cytokinins.

-

Superior Shoot Quality: Plantlets regenerated on media containing mT typically exhibit better morphology, including reduced hyperhydricity (vitrification), normal leaf development, and stronger stems.

-

Improved Rooting and Acclimatization: Shoots developed with mT often show enhanced rooting ability, both in vitro and ex vitro, leading to higher survival rates during the critical acclimatization phase.

-

Reduced Physiological Disorders: The application of mT is linked to a decrease in common in vitro-induced problems like shoot-tip necrosis and callus formation at the base of the shoots.

-

Enhanced Physiological and Biochemical Traits: Plants propagated using mT have been reported to have improved photosynthetic pigment content and overall better physiological health.

Quantitative Data Summary

The optimal concentration of this compound is species-dependent. The following tables summarize the effective concentrations and comparative performance of mT in various plant species as reported in scientific literature.

Table 1: Optimal Concentrations of this compound for Shoot Regeneration in Various Plant Species

| Plant Species | Explant Type | Optimal mT Concentration | Key Findings |

| Allamanda cathartica | Nodal explants | 3.0 µM | Higher number of shoots (10.5 ± 0.16) and greater shoot length (6.1 ± 0.09 cm) compared to other cytokinins. |

| Apple (Malus domestica) 'Húsvéti Rozmaring' | Axillary shoots | 4 µM | Induced sufficient multiplication (3.28 shoots/explant) and produced high-quality shoots with good length (1.46 cm). |

| Aloe polyphylla | 5.0 µM | Optimum for inducing regeneration and rooting. | |

| Thymus vulgaris | Nodal explants | 1 µM | Highest shoot proliferation (7.25 ± 0.72 shoots per explant), superior to BA and Kinetin. |

| Withania somnifera | 2.5 µM | Recorded as an efficient cytokinin for successful shoot multiplication and growth. | |

| Eucalyptus grandis x Eucalyptus urophylla | 0.2 mg·L⁻¹ | Produced less vitrified shoots and resulted in better in vitro rooting compared to higher concentrations. | |

| Daphne mezereum | Shoot fragments | 1 mg·L⁻¹ | Increased the efficiency of shoot regeneration, leading to a higher number and length of shoots compared to BA. |

Table 2: Comparative Efficacy of this compound and Other Cytokinins

| Plant Species | Cytokinin Comparison | Parameter Measured | Results |

| Apple (Malus domestica) 'Húsvéti Rozmaring' | mT vs. TDZ, BA, BAR, Kinetin | Shoot Multiplication Rate & Quality | TDZ (2.0 µM) gave the highest shoot number (5.40), but of low quality. mT (4 µM) produced high-quality shoots with a good multiplication rate (3.28). |

| Thymus vulgaris | mT vs. BA, Kinetin | Shoot Proliferation | 1 µM mT yielded the highest number of shoots (7.25 ± 0.72), outperforming both BA and Kinetin at various concentrations. |

| Daphne mezereum | mT vs. BA | Number of Regenerated Shoots | On MS medium, mT resulted in more than four times as many shoots compared to the control, and significantly more than BA. |

| Spathiphyllum floribundum | mT vs. BA | In Vitro Shoot and Root Production | mT combined good shoot production with in vitro root formation, which was not observed with BA. |

| Sweet Orange (Citrus sinensis) | mT vs. BA | Overall Shoot Quality | The highest overall shoot quality was achieved with a range from approximately 1 µM BA to 25 µM mT, indicating a beneficial interaction. |

Experimental Protocols

The following are generalized protocols for in vitro shoot regeneration using this compound. Researchers should optimize the concentrations and other parameters for their specific plant species and explant type.

Protocol 1: Shoot Regeneration from Nodal Explants

1. Explant Preparation:

- Excise nodal segments (1-2 cm) from healthy, young shoots of the mother plant.

- Surface sterilize the explants by washing them under running tap water for 30 minutes, followed by treatment with a mild detergent and several rinses with sterile distilled water.

- In a laminar flow hood, immerse the explants in 70% (v/v) ethanol for 30-60 seconds, followed by a sterilizing solution (e.g., 1-2% sodium hypochlorite with a few drops of Tween-20) for 10-15 minutes.

- Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agent.

- Trim the ends of the explants before placing them onto the culture medium.

2. Culture Medium:

- Prepare Murashige and Skoog (MS) basal medium or a suitable alternative like Woody Plant Medium (WPM) for woody species.

- Supplement the medium with 3% (w/v) sucrose and solidify with 0.7-0.8% (w/v) agar.

- Adjust the pH of the medium to 5.7-5.8 before autoclaving.

- After the medium has cooled to about 45-50°C, aseptically add a filter-sterilized stock solution of this compound to achieve the desired final concentration (e.g., 1.0 - 5.0 µM). It is noted that this compound may be heat labile.

- For some species, the addition of a low concentration of an auxin, such as α-naphthalene acetic acid (NAA) (e.g., 0.1-0.5 µM), may enhance shoot proliferation.

3. Incubation:

- Culture the explants in a growth chamber at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 30-50 µmol m⁻² s⁻¹.

4. Subculture:

- Subculture the proliferating shoots onto fresh medium of the same composition every 3-4 weeks.

Protocol 2: Rooting and Acclimatization

1. In Vitro Rooting:

- Excise individual microshoots (2-3 cm in length) from the proliferation cultures.

- Transfer the microshoots to a half-strength MS medium devoid of cytokinins but supplemented with an auxin such as indole-3-butyric acid (IBA) (e.g., 0.5-2.0 µM) to induce root formation.

- Incubate under the same conditions as for shoot proliferation.

2. Acclimatization:

- Once a well-developed root system is formed, carefully remove the plantlets from the culture vessel and wash the roots gently to remove any adhering agar.

- Transfer the plantlets to small pots containing a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite).

- Cover the pots with a transparent plastic dome or place them in a high-humidity chamber to maintain high humidity.

- Gradually reduce the humidity over a period of 2-3 weeks to acclimatize the plantlets to the external environment.

- Water the plantlets as needed and provide them with a balanced nutrient solution.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the cytokinin signaling pathway, highlighting the role of this compound, and a typical experimental workflow for in vitro shoot regeneration.

Caption: Simplified cytokinin signaling pathway initiated by this compound.

Caption: Experimental workflow for in vitro shoot regeneration using this compound.

Conclusion

This compound has consistently proven to be a highly effective cytokinin for in vitro shoot regeneration across a diverse range of plant species. Its ability to promote prolific, high-quality shoot growth while minimizing physiological disorders and enhancing subsequent rooting and acclimatization makes it a valuable tool for researchers, scientists, and professionals in plant biotechnology and drug development. The adoption of this compound in micropropagation protocols can lead to more efficient and reliable plant production systems, facilitating advancements in agriculture, horticulture, and phytopharmaceutical research.

References

Application Notes and Protocols for meta-Topolin in Plant Tissue Culture Media

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract